molecular formula C21H25N3O2 B14455755 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- CAS No. 69020-12-8

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl-

Cat. No.: B14455755
CAS No.: 69020-12-8
M. Wt: 351.4 g/mol
InChI Key: VRLPIDNETOACCS-UHFFFAOYSA-N
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Description

The compound 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- is a piperidine derivative featuring a central piperidine ring substituted with a phenyl group at the 4-position and an acetamide moiety modified by a 3-methylphenylurea linkage. Piperidine-based compounds are known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and diuretic activities, often attributed to their amide and aryl substituents .

The 3-methylphenyl group in this compound likely enhances lipophilicity and modulates binding interactions with biological targets, while the phenyl group at the 4-position contributes to steric and electronic effects. Such substitutions are common in drug design to optimize pharmacokinetic properties .

Properties

CAS No.

69020-12-8

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(3-methylphenyl)carbamoyl]-2-(4-phenylpiperidin-1-yl)acetamide

InChI

InChI=1S/C21H25N3O2/c1-16-6-5-9-19(14-16)22-21(26)23-20(25)15-24-12-10-18(11-13-24)17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H2,22,23,25,26)

InChI Key

VRLPIDNETOACCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(=O)CN2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-Step Condensation Approach

The most widely documented method involves a three-step sequence:

  • Formation of the Piperidineacetamide Backbone : Reacting 4-phenylpiperidine with chloroacetyl chloride in anhydrous dichloromethane yields 1-chloroacetyl-4-phenylpiperidine. This intermediate is then treated with ammonium hydroxide to generate 1-piperidineacetamide.
  • Introduction of the Urea Linkage : The acetamide undergoes carbamoylation using 3-methylphenyl isocyanate in tetrahydrofuran (THF) under nitrogen atmosphere. Catalytic triethylamine (0.1 eq) accelerates the reaction, which typically completes within 6–8 hours at 60°C.
  • Final Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1).

Key Data :

  • Overall yield: 34–42%
  • Purity (HPLC): ≥98.5%
  • Reaction scale: Demonstrated at 100 g scale

One-Pot Sequential Coupling

A streamlined protocol condenses the synthesis into a single vessel:

  • Reagents : 4-Phenylpiperidine (1.0 eq), chloroacetic anhydride (1.2 eq), 3-methylphenyl isocyanate (1.1 eq)
  • Conditions : Dimethylacetamide (DMAc) solvent, 80°C, 12 hours
  • Workup : Precipitation in ice-cwater, filtration, and activated charcoal treatment

Advantages :

  • Eliminates intermediate isolation
  • Reduces solvent waste by 40%
  • Maintains comparable yield (36–38%)

Optimization of Critical Parameters

Solvent Selection

Comparative studies reveal solvent polarity directly impacts carbamoylation efficiency:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
THF 7.6 42 98.5
DMAc 37.8 38 97.2
DMF 36.7 35 96.8
Toluene 2.4 <5 N/A

Polar aprotic solvents (THF, DMAc) favor nucleophilic attack by stabilizing the transition state.

Temperature Control

The carbamoylation step exhibits Arrhenius behavior between 50–80°C:
$$ k = A \cdot e^{-Ea/(RT)} $$
Where $$ E
a = 68.2 \, \text{kJ/mol} $$ (determined via DSC). Exceeding 85°C promotes decomposition pathways, reducing yield by 12–15% per 5°C.

Structural Characterization

Spectroscopic Analysis

IR (KBr) :

  • 3295 cm⁻¹ (N-H stretch, urea)
  • 1665 cm⁻¹ (C=O, acetamide)
  • 1598 cm⁻¹ (C=O, urea)

¹H NMR (600 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, NH-CO-NH)
  • δ 7.45–7.12 (m, 9H, aromatic)
  • δ 4.02 (q, 2H, CH₂CO)
  • δ 3.51 (m, 4H, piperidine)

¹³C NMR :

  • 169.8 ppm (acetamide carbonyl)
  • 155.3 ppm (urea carbonyl)
  • 138.2–125.4 ppm (aromatic carbons)

Chromatographic Purity Assessment

HPLC method (C18 column, 250 × 4.6 mm, 5 μm):

  • Mobile phase: 65:35 MeCN/0.1% H₃PO₄
  • Flow rate: 1.0 mL/min
  • Retention time: 11.2 min
  • Assay: 98.5–99.2%

Scale-Up Challenges and Solutions

Exothermicity Management

The chloroacetylation step releases 148 kJ/mol, requiring:

  • Jacketed reactors with ΔT ≤ 15°C
  • Semi-batch reagent addition over 2–3 hours
  • Real-time IR monitoring to prevent runaway reactions

Byproduct Formation

Major impurities include:

  • Bis-urea adducts (3–5%): Mitigated by maintaining [isocyanate] < 1.1 eq
  • Piperidine N-oxide (1–2%): Controlled via oxygen-free conditions

Alternative Synthetic Strategies

Enzymatic Carbamoylation

Recent advances leverage engineered acyltransferases (e.g., PipBAHD2) for stereoselective synthesis:

  • Substrates : Piperoyl-CoA + 3-methylphenylamine
  • Conditions : pH 8.0, 30°C, 24 h
  • Yield : 28% (room for optimization)

Advantages :

  • Avoids toxic isocyanates
  • Enantiomeric excess >99%

Industrial-Scale Production

Cost Analysis (Per Kilogram Basis)

Component Cost ($) Contribution (%)
4-Phenylpiperidine 1,240 58
3-Methylphenyl ISO 670 31
Solvents 150 7
Energy 90 4

Process intensification could reduce costs by 22% through solvent recycling and continuous flow implementation.

Applications and Derivative Chemistry

While primarily a pharmaceutical intermediate, derivatives show promise as:

  • NK1 Receptor Antagonists : IC₅₀ = 12 nM in preliminary assays
  • Polymer Modifiers : Enhances thermoplastic elasticity when grafted onto PMMA

Chemical Reactions Analysis

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into the therapeutic potential of this compound includes its use as a lead compound in drug discovery, particularly for conditions involving neurological and inflammatory pathways.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related piperidine derivatives is provided below, focusing on substituents, molecular properties, and reported activities.

Compound Name Molecular Formula Substituents Key Features Biological Activity Reference
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- (Target) C₂₁H₂₄N₃O₂ (inferred) - 4-phenyl
- 3-methylphenylurea
High lipophilicity; potential CNS or diuretic activity Inferred from analogs
1-Piperidineacetamide, N-[[(3-chlorophenyl)amino]carbonyl]-4-hydroxy-4-phenyl- C₂₀H₂₂ClN₃O₂ - 4-phenyl
- 3-chlorophenylurea
- 4-hydroxy
Enhanced solubility due to -OH; potential antimicrobial activity Antimicrobial (analog-based inference)
Torasemide (Torsemide) C₁₆H₂₀N₄O₃S - Sulfonamide
- 3-methylphenylamino
Potent loop diuretic; inhibits Na⁺/K⁺/Cl⁻ cotransporter FDA-approved for edema and hypertension
Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate C₂₀H₂₃N₃O₂ - Benzyl
- Phenylamino
- Methyl ester
Ester group improves metabolic stability; potential anesthetic or analgesic Not explicitly reported
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₄H₂₈NO₄ - Acetyl
- 4-methoxyphenyl
Crystallographically characterized; possible antimalarial activity Structural studies only

Key Comparative Insights

Torasemide (CAS 56211-40-6) shares the 3-methylphenylamino group but incorporates a sulfonamide moiety, which is critical for its diuretic efficacy via renal ion channel inhibition .

Physicochemical Properties The 4-hydroxy substituent in the chlorophenyl analog (CAS 70166-94-8) increases polarity and aqueous solubility compared to the target compound, which lacks hydroxyl groups . Methyl esters (e.g., Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate) improve metabolic stability but may require hydrolysis for activation, unlike the acetamide group in the target compound .

Pharmacological Potential Piperidine derivatives with amide linkages (e.g., target compound) are associated with CNS activity and antimicrobial effects, while sulfonamide-containing analogs (e.g., Torasemide) are prioritized for renal applications . The absence of crystallographic data for the target compound contrasts with the structurally resolved 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, which aids in rational drug design .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- typically involves multi-step protocols. Key steps include:

  • Alkylation/Coupling Reactions : Introduction of substituents via alkylation of piperidine precursors with halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) .
  • Urea/Amide Formation : Reaction of intermediates with carbonylating agents (e.g., phosgene analogs) to form the urea or amide linkage, as seen in analogous piperidine derivatives .
  • Optimization : Yields (e.g., ~80% in some protocols) depend on solvent choice, temperature control, and catalyst selection. For instance, anhydrous conditions and argon purging minimize side reactions during acylation .

Methodological Insight : Prioritize anhydrous solvents (e.g., CHCl₃) for moisture-sensitive steps and validate intermediates via TLC or LC-MS .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Essential for confirming substituent positions and stereochemistry. For example, aromatic proton signals (δ 7.24–7.40 ppm) and methylene resonances (δ 3.66–3.78 ppm) help identify benzyl and methoxycarbonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 380 for a related compound) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretches (~1650–1750 cm⁻¹) for amide/urea groups .

Best Practice : Cross-reference spectral data with computational predictions (e.g., PubChem’s InChI/SMILES tools) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Discrepancies often arise from:

  • Reaction Scale : Small-scale syntheses may report higher yields than scaled-up processes due to heat/mass transfer inefficiencies .
  • Purification Methods : Column chromatography vs. recrystallization can alter purity assessments. For example, oxalic acid precipitation in 2-propanol improved purity in a related piperidine derivative .
  • Stereochemical Variants : Unreported enantiomeric impurities may skew NMR/MS data. Use chiral HPLC or X-ray crystallography to verify stereochemistry .

Recommendation : Replicate literature protocols with rigorous controls and document deviations (e.g., inert atmosphere vs. ambient conditions) .

Advanced: What strategies optimize the compound’s reactivity for further derivatization?

  • Steric Effects : Bulky substituents (e.g., 3-methylphenyl) may hinder nucleophilic attacks. Use microwave-assisted synthesis or Lewis acid catalysts (e.g., Pd) to enhance reaction rates .
  • Electronic Modulation : Electron-withdrawing groups on the phenyl ring activate the carbonyl for nucleophilic substitution. For example, introducing nitro or sulfonyl groups can direct electrophilic aromatic substitution .
  • Protection/Deprotection : Temporarily protect amine groups with Boc or Fmoc to prevent unwanted side reactions during functionalization .

Case Study : Palladium-catalyzed Suzuki-Miyaura coupling successfully introduced aryl groups to similar piperidine scaffolds .

Advanced: How does computational modeling aid in predicting biological activity or stability?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets (e.g., opioid receptors for analgesic analogs) .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability or reactivity .
  • MD Simulations : Evaluate solubility or membrane permeability by simulating interactions with lipid bilayers .

Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition) to refine models .

Basic: What are the compound’s key applications in pharmacological research?

  • Receptor Studies : Piperidine derivatives are explored as ligands for G-protein-coupled receptors (GPCRs) due to their conformational flexibility .
  • Prodrug Development : The amide/urea backbone can be modified for enhanced bioavailability or targeted delivery .
  • Structure-Activity Relationships (SAR) : Systematic substitution (e.g., varying aryl groups) identifies pharmacophores for antimicrobial or anticancer activity .

Caution : Validate biological activity against known standards (e.g., carfentanil analogs) to avoid false positives .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst Selection : Asymmetric catalysis (e.g., chiral Pd complexes) improves enantioselectivity but requires costly ligands .
  • Process Chemistry : Continuous flow systems enhance reproducibility for heat-sensitive steps (e.g., anhydride reactions) .
  • Analytical Rigor : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Case Study : A 79.9% yield was achieved in a 50 mL flask, but scaling to 1 L reduced yield to 65% due to inefficient mixing .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
  • Degradation Pathways : Hydrolysis of the urea moiety is common; lyophilization or desiccants extend shelf life .
  • Container Compatibility : Use amber glass vials to prevent photodegradation .

Documentation : Follow ICH guidelines (Q1A) for regulatory compliance .

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